3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the trimethoxyphenyl group, triazolo, and thiadiazole moieties contribute to its diverse biological activities .
Preparation Methods
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multi-step process. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate hydrazine derivatives to form the hydrazone intermediate. This intermediate is then cyclized with thiadiazole derivatives under specific conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazolo moiety. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions
Scientific Research Applications
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound exhibits potential anti-cancer, anti-inflammatory, and antimicrobial activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tubulin or heat shock protein 90 (Hsp90), leading to disruption of cellular processes . The trimethoxyphenyl group plays a crucial role in binding to these targets, enhancing the compound’s efficacy. Pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolo and thiadiazole derivatives, such as:
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These exhibit high thermal stability and are used in energetic materials.
1,2,4-Triazolo[4,3-a]pyridines: Known for their biological activities and ease of synthesis.
3H-[1,2,3]triazolo[4,5-d]pyrimidines: Investigated for their potential as c-Met inhibitors
Properties
Molecular Formula |
C20H25N5O5S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H25N5O5S2/c1-28-15-11-13(12-16(29-2)18(15)30-3)5-6-17-23-25-19(21-22-20(25)31-17)14-7-9-24(10-8-14)32(4,26)27/h5-6,11-12,14H,7-10H2,1-4H3/b6-5+ |
InChI Key |
SOVRYWNKRNDEMN-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
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